
2-(4-Hydroxypyrrolidin-2-yl)acetic acid
Description
2-(4-Hydroxypyrrolidin-2-yl)acetic acid, also known as L-β-Homohydroxyproline hydrochloride, is a stereochemically defined compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . Its structure features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with a hydroxyl group at the 4-position and an acetic acid side chain at the 2-position (Figure 1). The stereochemistry is specified as (2S,4R), which is critical for its biological interactions . This compound is primarily utilized in pharmaceutical research, particularly as a precursor or analog in peptide synthesis and enzyme inhibition studies.
Properties
IUPAC Name |
2-(4-hydroxypyrrolidin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWVFJLYQNYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-beta-hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline using proline hydroxylases, which are enzymes that catalyze the addition of a hydroxyl group to the proline molecule. This reaction typically requires cofactors such as 2-oxoglutarate, ascorbate, and ferrous iron .
Industrial Production Methods
Industrial production of L-beta-hydroxyproline often involves microbial fermentation. Certain bacteria, such as Escherichia coli, can be genetically engineered to produce L-beta-hydroxyproline efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
L-beta-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form keto derivatives.
Reduction: The compound can be reduced back to proline.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-beta-hydroxyproline can yield keto derivatives, while substitution reactions can produce a variety of functionalized proline derivatives .
Scientific Research Applications
L-beta-hydroxyproline has numerous applications in scientific research:
Mechanism of Action
L-beta-hydroxyproline exerts its effects primarily through its incorporation into collagen and other proteins. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix. This modification is catalyzed by proline hydroxylases, which require 2-oxoglutarate, ascorbate, and ferrous iron as cofactors . The hydroxylation process enhances the thermal stability and mechanical strength of collagen fibers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Core Heterocyclic Rings
The compound’s pyrrolidine ring distinguishes it from analogs with larger or substituted heterocycles:
Key Observations :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and steric interactions. Smaller rings like pyrrolidine exhibit higher ring strain, influencing reactivity .
- Hybrid Systems: Compounds like quinoline or pyridine-pyrimidine hybrids (e.g., ) offer extended π-conjugation, altering electronic properties and binding affinities.
Target Compound
- Step 1 : Functionalization of pyrrolidine precursors (e.g., hydroxyproline) via acylation or alkylation.
- Step 2 : Introduction of the acetic acid side chain via nucleophilic substitution or coupling reactions .
Piperidine Derivatives (9a–9d)
- Method : Reacting 2-(piperidin-4-yl)acetic acid hydrochloride with aryl halides (e.g., 4-fluorobenzonitrile) in polar aprotic solvents (DMSO/DMF) at 100–130°C .
- Yields : 39–65%, depending on steric and electronic effects of substituents .
Quinoline Derivatives
Comparison: Piperidine derivatives require milder conditions (24–48 hours) compared to quinoline systems, which involve multi-step cyclization. The target compound’s stereoselective synthesis likely demands chiral catalysts or resolving agents .
Physicochemical Properties
Notes:
- Pyridine-containing analogs (e.g., ) exhibit lower pKa values due to electron-withdrawing effects of the aromatic ring.
Target Compound
- Role in Peptide Synthesis : As a hydroxyproline analog, it may stabilize collagen-like structures or modulate enzyme activity (e.g., prolyl hydroxylases) .
Piperidine Derivatives (9a–9d)
- sEH Inhibition : Demonstrated anti-inflammatory effects due to epoxide hydrolysis modulation .
- Cytotoxicity: Substituents like cyano (9b) or bromo (9d) groups enhance binding to hydrophobic enzyme pockets .
Pyridine/Pyrimidine Derivatives
Contrasts :
- The target compound’s lack of aromatic systems may reduce toxicity risks compared to pyridine-based analogs (e.g., acute oral toxicity LD₅₀ for 2-(pyridin-3-yl)acetic acid: Category 4 ).
- Piperidine derivatives show higher therapeutic promise in inflammation, while quinoline analogs are explored for analgesia .
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